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Compound of Interest

Compound Name:
3-Phenyl-1,8-naphthyridin-2(1H)-

one

Cat. No.: B2634052 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques used to

characterize the chemical structure of 3-Phenyl-1,8-naphthyridin-2(1H)-one. The following

sections present expected data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally

similar compounds. This guide also outlines the standard experimental protocols for these

analytical methods.

Spectroscopic Data Summary
Due to the limited availability of published experimental data for the exact molecule 3-Phenyl-
1,8-naphthyridin-2(1H)-one, the following tables summarize the expected spectroscopic data.

This data is extrapolated from closely related analogs, primarily 1,7-diphenyl-3,4-dihydro-1,8-

naphthyridin-2(1H)-one, and serves as a reference for the characterization of the target

compound.

NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for 3-Phenyl-1,8-naphthyridin-2(1H)-one
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 - 12.0 br s - N1-H

~8.5 - 8.7 dd ~4.5, 1.5 H-7

~8.0 - 8.2 s - H-4

~7.8 - 8.0 dd ~8.0, 1.5 H-5

~7.2 - 7.6 m - Phenyl H, H-6

Table 2: Predicted ¹³C NMR Data for 3-Phenyl-1,8-naphthyridin-2(1H)-one

Chemical Shift (δ) ppm Assignment

~162.0 C-2

~154.0 C-8a

~149.0 C-7

~138.0 C-4a

~137.0 Phenyl C1'

~135.0 C-4

~129.0 - 130.0 Phenyl CH

~128.0 Phenyl CH

~127.0 C-3

~122.0 C-5

~116.0 C-6

IR Spectroscopic Data
Table 3: Predicted IR Absorption Bands for 3-Phenyl-1,8-naphthyridin-2(1H)-one
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 2800 Broad N-H stretch (amide)

~3100 - 3000 Medium C-H stretch (aromatic)

~1660 - 1680 Strong C=O stretch (amide)

~1600, ~1580, ~1450 Medium-Strong
C=C and C=N stretches

(aromatic rings)

~750, ~700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for 3-Phenyl-1,8-naphthyridin-2(1H)-one

m/z Ion

~222 [M]⁺

~223 [M+H]⁺

~194 [M-CO]⁺

~193 [M-H-CO]⁺

~167 [M-C₂H₂O-H]⁺

~77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a Bruker Avance spectrometer, or equivalent, operating at a

frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

¹H NMR Acquisition:

Acquire spectra at room temperature.

Use a spectral width of 16 ppm.

Set the relaxation delay to 1.0 seconds.

Acquire 16 scans.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire spectra at room temperature.

Use a spectral width of 240 ppm.

Employ a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire 1024 scans.

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin,

transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a

PerkinElmer Spectrum Two or equivalent.

Data Acquisition:
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Record the spectrum in the range of 4000 to 400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Collect a background spectrum of a pure KBr pellet and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source, such as a Thermo Scientific Q Exactive or equivalent.

Data Acquisition (Positive Ion Mode):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Set the capillary voltage to 3.5 kV.

Maintain the source temperature at 150 °C.

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

For fragmentation studies (MS/MS), select the precursor ion corresponding to [M+H]⁺ and

apply collision-induced dissociation (CID) with varying collision energies.

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of 3-Phenyl-1,8-
naphthyridin-2(1H)-one.
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Caption: Overall workflow for the synthesis and characterization of 3-Phenyl-1,8-naphthyridin-
2(1H)-one.
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Caption: Logical relationships in the spectroscopic analysis of 3-Phenyl-1,8-naphthyridin-
2(1H)-one.

To cite this document: BenchChem. [Characterization of 3-Phenyl-1,8-naphthyridin-2(1H)-
one: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2634052#characterization-of-3-phenyl-1-8-
naphthyridin-2-1h-one-using-nmr-ir-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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